molecular formula C17H19N3O4S B11074590 2,5-diethoxy-N-(1H-indazol-7-yl)benzenesulfonamide

2,5-diethoxy-N-(1H-indazol-7-yl)benzenesulfonamide

Cat. No.: B11074590
M. Wt: 361.4 g/mol
InChI Key: JSZMRQUSUJUQLB-UHFFFAOYSA-N
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Description

2,5-diethoxy-N-(1H-indazol-7-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound features a benzenesulfonamide core substituted with diethoxy groups at the 2 and 5 positions and an indazole moiety at the 7 position. Sulfonamides are known for their diverse biological activities, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diethoxy-N-(1H-indazol-7-yl)benzenesulfonamide typically involves multi-step organic reactions. One common route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2,5-diethoxy-N-(1H-indazol-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,5-diethoxy-N-(1H-indazol-7-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its sulfonamide structure, which is known to exhibit various pharmacological activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,5-diethoxy-N-(1H-indazol-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition can lead to antibacterial effects. The indazole moiety may interact with various biological pathways, contributing to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2,5-diethoxybenzenesulfonamide: Lacks the indazole moiety, which may reduce its biological activity.

    N-(1H-indazol-7-yl)benzenesulfonamide: Lacks the diethoxy groups, which may affect its solubility and reactivity.

Uniqueness

2,5-diethoxy-N-(1H-indazol-7-yl)benzenesulfonamide is unique due to the combination of the indazole and sulfonamide functionalities, which may confer enhanced biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

2,5-diethoxy-N-(1H-indazol-7-yl)benzenesulfonamide

InChI

InChI=1S/C17H19N3O4S/c1-3-23-13-8-9-15(24-4-2)16(10-13)25(21,22)20-14-7-5-6-12-11-18-19-17(12)14/h5-11,20H,3-4H2,1-2H3,(H,18,19)

InChI Key

JSZMRQUSUJUQLB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC=CC3=C2NN=C3

Origin of Product

United States

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